Methyl bis(4-methylphenyl)phosphinate
Description
Methyl bis(4-methylphenyl)phosphinate is an organophosphorus compound characterized by a central phosphorus atom bonded to a methyl group and two 4-methylphenyl substituents. This structure imparts unique physicochemical properties, such as moderate solubility in polar solvents and thermal stability, making it relevant in applications like flame retardants, polymer additives, or ionic liquid precursors .
Properties
CAS No. |
83470-30-8 |
|---|---|
Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-[methoxy-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-12-4-8-14(9-5-12)18(16,17-3)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChI Key |
VDKZJUNDKZIREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(4-methylphenyl)phosphinate typically involves the reaction of 4-methylphenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphinic acid is replaced by a methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(4-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl bis(4-methylphenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl bis(4-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This is particularly relevant in the inhibition of metalloproteases, where the compound binds to the metal ion in the enzyme’s active site, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Bis(4-methoxyphenyl)phosphine oxide (CAS 15754-51-5) :
Replacing methyl groups with methoxy substituents increases electron density on the aromatic rings, enhancing nucleophilicity but reducing thermal stability compared to Methyl bis(4-methylphenyl)phosphinate. The methoxy derivative exhibits 95% purity in commercial samples, suggesting challenges in synthesis scalability . - 4-Nitrophenyl (methyl) phosphinate :
The electron-withdrawing nitro group significantly lowers the compound’s thermal stability and increases reactivity in hydrolysis reactions, contrasting with the electron-donating methyl groups in this compound, which improve oxidative resistance .
Physicochemical Properties
| Compound | Solubility in Ionic Liquids | Thermal Stability (°C) | Key Applications |
|---|---|---|---|
| This compound | Moderate in [TDPh][phos] | ~200–250 | Polymer additives |
| [P1,4,4,4][MeSO4] | High in polar solvents | >300 | Ionic liquid electrolytes |
| Bis(4-methoxyphenyl)phosphine oxide | Low in [TMG][L] | ~150–200 | Pharmaceutical intermediates |
Data derived from studies on ionic liquid compatibility and thermal gravimetric analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
